
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring substituted with dimethyl groups and an aniline moiety with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Coupling with Aniline Derivative: The triazole ring is then coupled with a 2-methoxyaniline derivative through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反应分析
Types of Reactions
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
科学研究应用
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the methoxy and dimethyl groups can modulate the compound’s lipophilicity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-chlorobenzenamine: Similar structure but with a chlorine atom instead of a methoxy group.
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzenamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC 名称 |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-11(14-15(7)2)8-5-4-6-9(12)10(8)16-3/h4-6H,12H2,1-3H3 |
InChI 键 |
LPKYDVXOADVNGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1C)C2=C(C(=CC=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
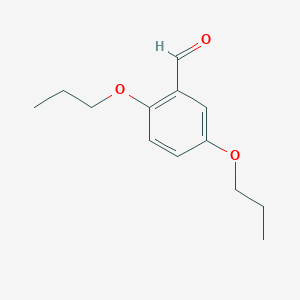
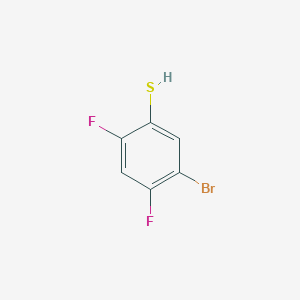

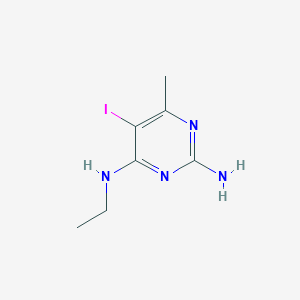
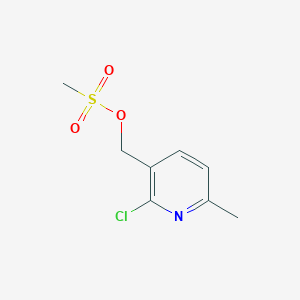
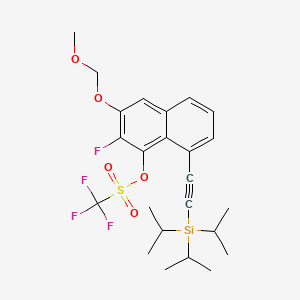
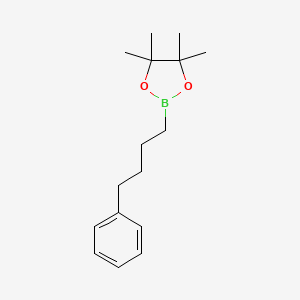
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
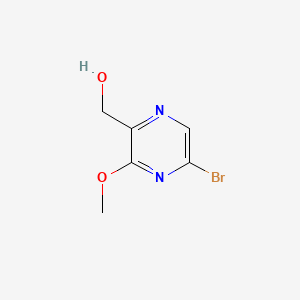
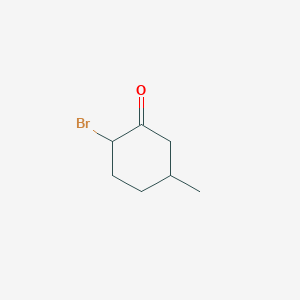
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)

